4-(Methylamino)pent-3-en-2-one
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Overview
Description
4-(Methylamino)pent-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a member of the enamino ketones family, characterized by the presence of both an amino group and a ketone group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-penten-2-one with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methodsThis process allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
4-(Methylamino)pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the ketone group can undergo electrophilic reactions, making the compound versatile in its reactivity .
Comparison with Similar Compounds
4-(Methylamino)pent-3-en-2-one can be compared with other similar compounds such as:
4-Methylpent-3-en-2-one: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Amino-3-penten-2-one: Similar structure but with different reactivity due to the absence of the methyl group.
3-Methyl-3-penten-2-one: Different substitution pattern, leading to variations in chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its dual functionality as both an amino and a ketone compound.
Properties
IUPAC Name |
4-(methylamino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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